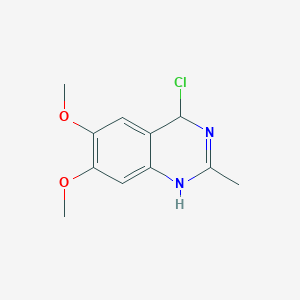

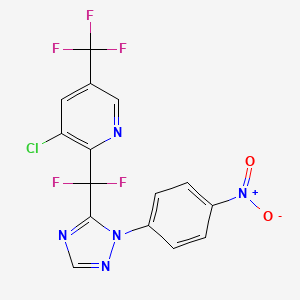

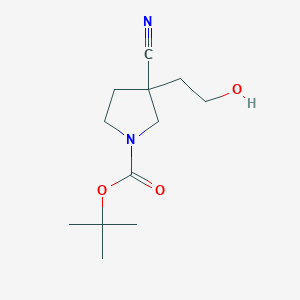

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine

Overview

Description

Typically, a description of a chemical compound would include its molecular formula, molecular weight, and possibly its structure, which shows how the atoms in the molecule are connected.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from starting materials, including the reaction conditions and any catalysts used.Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in treating various cancers, with over 2 million patients annually benefitting from such treatments. Research has focused on improving the synthesis of these compounds, including the development of analogs with radioactive and stable isotopes for studying their metabolism and biodistribution. Notably, the incorporation of fluorinated pyrimidines into RNA and DNA has been studied for its effects on nucleic acid structure and dynamics, revealing insights into how these compounds interfere with cellular processes. Recent findings have highlighted the role of RNA-modifying enzymes and previously unimplicated enzymes like DNA topoisomerase 1 in mediating the anti-tumor activity of fluorinated pyrimidines, underscoring the complexity of their mechanisms of action (Gmeiner, 2020).

Pharmacophore Design for Enzyme Inhibition

The design and synthesis of compounds with fluorinated pyrimidines have been explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. These compounds have shown promise due to their selectivity and potency, offering insights into the therapeutic potential of fluorinated pyrimidines beyond their traditional use in cancer therapy. This research underscores the versatility of fluorinated pyrimidines in drug design and their potential applications in treating diseases characterized by excessive inflammation (Scior et al., 2011).

Mechanistic Insights and Drug Development

Studies have also delved into the mechanistic underpinnings of fluorinated pyrimidines in inhibiting DNA and RNA synthesis. For example, the incorporation of fluorinated nucleotide analogs by HIV-1 reverse transcriptase has been investigated, providing a basis for understanding the effectiveness of these compounds against viral replication. Such research not only sheds light on the fundamental mechanisms of drug action but also informs the development of more effective antiviral therapies (Ray et al., 2003).

Synthesis and Biological Activity

The synthesis of pyrimidine derivatives and their biological activities have been extensively studied, revealing a broad spectrum of potential therapeutic applications. For instance, research into tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, suggesting these compounds could lead to new anti-inflammatory drugs (Gondkar et al., 2013).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This could involve potential applications of the compound, or areas where further research is needed.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMJHEINROUOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

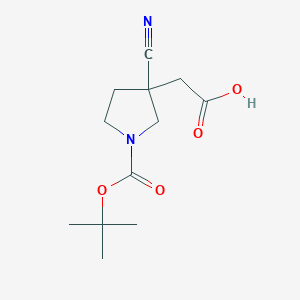

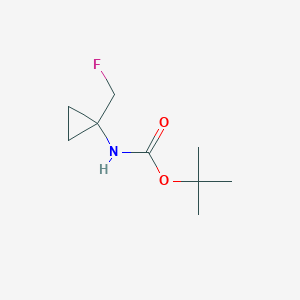

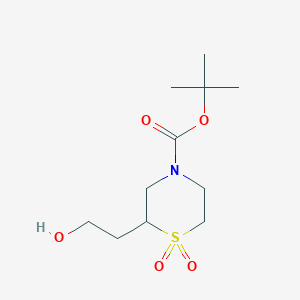

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)

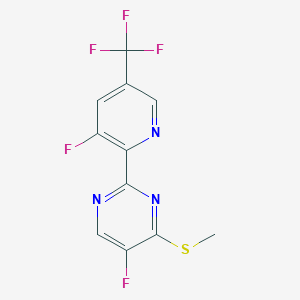

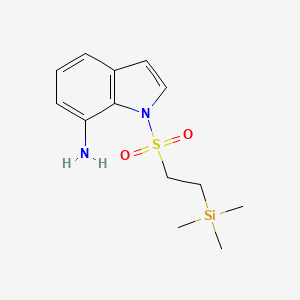

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)

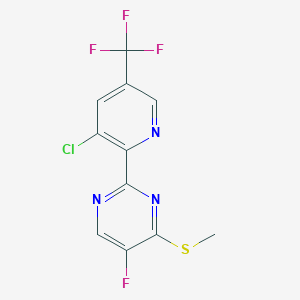

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)